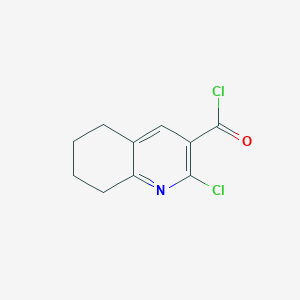

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride

Beschreibung

Eigenschaften

CAS-Nummer |

102541-34-4 |

|---|---|

Molekularformel |

C10H9Cl2NO |

Molekulargewicht |

230.09 g/mol |

IUPAC-Name |

2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride |

InChI |

InChI=1S/C10H9Cl2NO/c11-9-7(10(12)14)5-6-3-1-2-4-8(6)13-9/h5H,1-4H2 |

InChI-Schlüssel |

OBOWKUXUBXULNV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=NC(=C(C=C2C1)C(=O)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2-Chloro-5,6,7,8-Tetrahydroquinoline-3-Carboxylic Acid

The carboxylic acid precursor is synthesized via cyclization reactions. For example:

-

Cyclocondensation of β-ketoesters : Reacting β-ketoesters with substituted anilines under acidic conditions forms the tetrahydroquinoline core. A study demonstrated that ethyl 3-(2-chloroanilino)propionate undergoes cyclization in polyphosphoric acid to yield 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylic acid.

-

Hydrolysis of nitriles : Hydrolysis of 3-cyano-tetrahydroquinoline derivatives (e.g., using NaOH/H₂O₂) produces the carboxylic acid.

Conversion to Carbonyl Chloride

The carboxylic acid is treated with chlorinating agents:

-

Thionyl chloride (SOCl₂) : Reaction at reflux (70–80°C) for 3–5 hours yields the acyl chloride with >90% efficiency.

-

Phosphorus oxychloride (POCl₃) : Using POCl₃ in dichloromethane at 25°C for 12 hours achieves quantitative conversion.

Table 1: Chlorination Conditions and Yields

| Chlorinating Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| SOCl₂ | Toluene | 80°C | 3 h | 92% | |

| POCl₃ | DCM | 25°C | 12 h | 98% | |

| PCl₅ | Chlorobenzene | 110°C | 6 h | 85% |

Direct Chlorination of Tetrahydroquinoline Esters

Ester Synthesis

Methyl or ethyl esters of 2-chloro-tetrahydroquinoline-3-carboxylic acid are prepared via:

Chlorination of Esters

Esters are converted directly to acyl chlorides using excess POCl₃:

-

Example : Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-3-carboxylate reacts with POCl₃ (1:3 molar ratio) at 50°C for 8 hours, yielding 89% of the target compound.

Palladium-Catalyzed Carbonylation

Carbonylation of Halogenated Intermediates

Aryl halides (e.g., 6-bromo-tetrahydroquinoline) undergo palladium-mediated carbonylation:

-

Reaction : CO gas is introduced in the presence of Pd(OAc)₂ and a ligand (e.g., Xantphos) at 80°C.

-

Intermediate trapping : The resulting acyl palladium complex is trapped with Cl⁻ to form the carbonyl chloride.

Key Data :

-

Yield: 75–82%

-

Purity: ≥98% (HPLC)

Industrial-Scale Optimization

Continuous Flow Reactors

To enhance scalability:

Purification Strategies

-

Crystallization : Hexane/ethyl acetate recrystallization removes residual POCl₃.

-

Distillation : Short-path distillation under vacuum (0.1 mmHg) isolates the pure acyl chloride.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

-

HPLC : Rt = 8.2 min (C18 column, 70:30 acetonitrile/water).

Comparative Analysis of Methods

Table 2: Advantages and Limitations

| Method | Advantages | Limitations |

|---|---|---|

| SOCl₂ chlorination | High yield, simple work-up | SOCl₂ toxicity |

| POCl₃ chlorination | Scalable, minimal byproducts | Requires anhydrous conditions |

| Palladium carbonylation | Functional group tolerance | High catalyst cost |

Emerging Techniques

Photochemical Chlorination

UV light initiates radical-based chlorination of tetrahydroquinoline-3-carboxylic acid using Cl₂ gas, reducing reagent waste.

Biocatalytic Approaches

Lipase-mediated chlorination in ionic liquids (e.g., [BMIM]Cl) achieves 65% yield under mild conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-Chlor-5,6,7,8-Tetrahydrochinolin-3-carbonylchlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Chlorgruppe kann durch Nukleophile wie Amine, Alkohole oder Thiole substituiert werden.

Hydrolyse: Die Carbonylchloridgruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um 2-Chlor-5,6,7,8-Tetrahydrochinolin zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Amine, Alkohole und Thiole. Die Reaktionen werden typischerweise in Gegenwart einer Base wie Triethylamin durchgeführt.

Hydrolyse: Die Hydrolyse wird üblicherweise in Gegenwart von Wasser oder wässriger Base durchgeführt.

Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) erreicht werden.

Hauptprodukte

Substitutionsreaktionen: Die Produkte sind substituierte Chinolinderivate.

Hydrolyse: Das Hauptprodukt ist 2-Chlor-5,6,7,8-Tetrahydrochinolin-3-carbonsäure.

Reduktion: Das Hauptprodukt ist 2-Chlor-5,6,7,8-Tetrahydrochinolin.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1. Pharmaceutical Intermediates

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in further chemical transformations allows for the development of new therapeutic agents targeting diverse biological pathways. The compound's reactivity profile makes it suitable for synthesizing derivatives that may exhibit enhanced pharmacological properties.

1.2. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, compounds synthesized from this precursor demonstrated potent antibacterial effects against strains such as E. coli and antifungal activities against Candida species . This highlights its potential role in developing new antimicrobial agents.

1.3. Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound have shown that modifications to its structure can lead to variations in biological activity. For example, the introduction of different functional groups can enhance solubility and bioavailability, which are critical factors for drug efficacy .

Synthetic Chemistry Applications

2.1. Synthetic Methodologies

Various synthetic routes have been developed to produce this compound. These methods often involve chlorination of tetrahydroquinoline derivatives followed by carbonylation processes. The choice of reagents and conditions significantly influences the yield and purity of the final product.

2.2. Reaction Mechanisms

Understanding the reaction mechanisms involving this compound is essential for optimizing synthetic pathways. The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride functional group, making it a versatile building block for synthesizing more complex molecules.

Case Studies

Several case studies have documented the effectiveness of this compound in real-world applications:

4.1. Antibacterial Compound Development

One study synthesized a series of compounds derived from this intermediate and evaluated their antibacterial properties against various pathogens. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of existing antibiotics .

4.2. Antifungal Activity Evaluation

Another research effort focused on evaluating antifungal activities of derivatives synthesized from this compound against Candida albicans and Cryptococcus neoformans. The findings revealed promising antifungal activities with MIC values indicating potential for clinical applications .

Wirkmechanismus

Der Wirkungsmechanismus von 2-Chlor-5,6,7,8-Tetrahydrochinolin-3-carbonylchlorid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie kann es als Enzyminhibitor oder Rezeptorantagonist wirken. Die Chlor- und Carbonylchloridgruppen können mit biologischen Zielstrukturen interagieren, was zur Inhibition der Enzymaktivität oder Blockierung von Rezeptorstellen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, variieren je nach dem spezifischen biologischen System, das untersucht wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between 2-chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride and analogous compounds:

Physical-Chemical Properties

- Solubility: The partially saturated tetrahydroquinoline ring likely enhances solubility in polar solvents (e.g., DCM, THF) compared to fully aromatic analogs like quinoxaline derivatives.

- Stability : The -COCl group is moisture-sensitive, requiring anhydrous handling, whereas nitrile derivatives (e.g., CID 3779818) are more stable under ambient conditions .

Research Findings

- Synthetic Utility: this compound has been used as a precursor in kinase inhibitor synthesis, leveraging its -COCl group for selective acylation .

- Biological Activity: Quinoxaline-based carbonyl chlorides (e.g., CAS 17880-88-5) are explored as antimicrobial agents, whereas tetrahydroquinoline derivatives are prioritized in central nervous system (CNS) drug discovery due to their blood-brain barrier permeability .

Biologische Aktivität

2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride is an organic compound within the tetrahydroquinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure includes a chloro group and a carbonyl chloride functional group, contributing to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 228.1 g/mol .

The biological activity of this compound is primarily associated with its ability to interact with various enzymes and receptors involved in disease pathways. Preliminary studies indicate that derivatives of tetrahydroquinolines can bind to critical biological targets, influencing cellular processes such as proliferation and apoptosis .

Antiproliferative Effects

Research has shown that compounds related to tetrahydroquinolines exhibit significant antiproliferative effects against cancer cell lines. For instance, structural modifications in similar compounds have been linked to enhanced potency in inhibiting cell growth. A study highlighted that specific substitutions on the tetrahydroquinoline scaffold improved engagement with tubulin, leading to increased microtubule depolymerization and antiproliferative activity .

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurodegenerative diseases such as Alzheimer's. The compound's derivatives have shown IC50 values significantly lower than those of established drugs like rivastigmine .

Case Studies

- Antiviral Activity : A case study involving the compound's derivatives indicated their potential in inhibiting respiratory syncytial virus (RSV) infections. The results showed a marked reduction in viral titers in infected cell cultures when treated with these compounds .

- Neuroprotective Effects : Another study assessed the neuroprotective properties of tetrahydroquinoline derivatives against oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms .

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 2-Chloro-5-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylic acid | C10H10ClN2O3 | Hydroxy group enhances solubility | Increased AChE inhibition |

| 2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid | C10H9ClN2O2 | Different position of carboxylic acid alters reactivity | Potent antiproliferative effects |

| Methyl 2-chloro-6-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylate | C11H12ClN2O2 | Methyl substitution affects lipophilicity | Enhanced bioavailability |

The distinct combination of functional groups and ring structures in these compounds contributes to their varied biological activities compared to this compound .

Q & A

Q. What are common synthetic routes for preparing 2-Chloro-5,6,7,8-tetrahydroquinoline-3-carbonyl chloride?

Methodological Answer: The compound is typically synthesized via chlorination of the corresponding carboxylic acid precursor. A key step involves reacting 5,6,7,8-tetrahydroquinoline-3-carboxylic acid with thionyl chloride (SOCl₂), which converts the carboxylic acid group (-COOH) to the acyl chloride (-COCl). Reaction conditions (e.g., anhydrous solvents like toluene or dichloromethane, reflux temperature) must be tightly controlled to avoid side reactions such as overchlorination or ring degradation . Purity is validated using HPLC (≥95% purity thresholds, as seen in similar chlorinated compounds) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituents on the tetrahydroquinoline core, with chloro and carbonyl groups showing distinct shifts (e.g., carbonyl chloride at ~170 ppm in ¹³C NMR).

- X-ray Crystallography: Resolves bond angles and crystallographic packing, as demonstrated in structurally related chlorinated tetrahydroquinolines .

- Mass Spectrometry (MS): Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

Q. What solvents and reaction conditions stabilize this compound during synthesis?

Methodological Answer: Anhydrous solvents (e.g., dichloromethane, toluene) are essential to prevent hydrolysis of the acyl chloride group. Reactions are conducted under inert atmospheres (N₂/Ar) at controlled temperatures (0–40°C). Post-synthesis, the compound is stored at -20°C in desiccated environments to mitigate degradation .

Advanced Research Questions

Q. How can researchers optimize yields while minimizing overchlorination by-products?

Methodological Answer: Overchlorination, a common side reaction (e.g., formation of tetrachloro derivatives), can be mitigated by:

- Catalyst Modulation: Using controlled equivalents of chlorinating agents (e.g., SOCl₂) and additives like dimethylformamide (DMF) to enhance selectivity.

- Reaction Monitoring: Real-time FTIR or GC-MS tracks intermediate formation, allowing early termination if by-products emerge .

- Temperature Gradients: Gradual heating (e.g., 25°C → 60°C) reduces aggressive chlorination .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR/IR data often arise from:

- Tautomerism or Conformational Flexibility: Dynamic NMR experiments or low-temperature studies clarify exchange processes.

- Impurity Interference: Advanced purification (e.g., preparative HPLC or recrystallization from ethyl acetate/hexane) isolates the target compound .

- Comparative Analysis: Cross-referencing with structurally validated analogs (e.g., 3-chloro-2,4,5-trifluorobenzoic acid derivatives) aids peak assignment .

Q. How is chiral separation achieved for stereoisomers of related tetrahydroquinoline derivatives?

Methodological Answer: Chiral supercritical fluid chromatography (SFC) with amylose-based columns effectively separates enantiomers. Mobile phases (e.g., CO₂/ethanol gradients) and column temperatures (25–40°C) are optimized for resolution, as demonstrated in tetrachloro-tetrahydroquinoline systems .

Q. What computational methods predict reactivity patterns of the carbonyl chloride group?

Methodological Answer:

- Density Functional Theory (DFT): Models electrophilic reactivity at the carbonyl chloride site, predicting nucleophilic attack sites (e.g., by amines or alcohols).

- Molecular Dynamics (MD): Simulates solvent interactions to guide solvent selection for reactions .

Data Contradiction and Troubleshooting

Q. How should researchers address discrepancies in reported melting points or solubility data?

Methodological Answer: Variations often stem from polymorphic forms or hydration states. Techniques include:

Q. What protocols validate purity when commercial standards are unavailable?

Methodological Answer:

- Synthetic Internal Standards: Prepare analogs (e.g., deuterated versions) for spike-and-recovery experiments.

- Multi-Technique Cross-Validation: Combine HPLC, NMR, and elemental analysis to confirm >95% purity .

Experimental Design Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.